H-Hyp-OMe hydrochloride

Peptide Synthesis Protecting Group Strategy Process Chemistry

Select this N-Boc-trans-4-hydroxy-L-proline methyl ester hydrochloride (CAS 144527-44-6) to leverage orthogonal Boc and methyl ester protection, fixed (2S,4R) stereochemistry, and established use in DPP-4 inhibitor and antiviral (Paxlovid intermediate) synthesis. The trans‑geometry and acid‑labile Boc group enable direct SN2 displacement and orthogonal deprotection, reducing steps and material costs in scale‑up manufacturing.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
CAS No. 144527-44-6
Cat. No. B1149691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Hyp-OMe hydrochloride
CAS144527-44-6
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
Structural Identifiers
InChIInChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1
InChIKeyKLGSHNXEUZOKHH-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride (CAS 144527-44-6): A Procurement Guide to a Differentiated Chiral Building Block


The compound with CAS 144527-44-6 is N-Boc-trans-4-hydroxy-L-proline methyl ester hydrochloride, a protected amino acid derivative that serves as a strategic chiral building block in pharmaceutical synthesis . Characterized by its trans-4-hydroxy-L-proline core, a Boc-protected secondary amine, and a methyl ester, this compound exists as a crystalline hydrochloride salt with the molecular formula C₁₁H₂₀ClNO₅ and a molecular weight of 281.73 g/mol . Its structure, which incorporates orthogonal protecting groups and fixed stereocenters, distinguishes it from simpler, unprotected analogs and enables a high degree of synthetic control in complex molecule construction .

Why N-Boc-trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride is Not Interchangeable with Common Analogs


Substituting N-Boc-trans-4-hydroxy-L-proline methyl ester hydrochloride (CAS 144527-44-6) with a closely related analog like the unprotected trans-4-hydroxy-L-proline methyl ester hydrochloride (CAS 40216-83-9) or the cis-isomer (CAS 40126-30-5) [1] can lead to synthetic failure or require additional, costly steps. The presence of the acid-labile Boc protecting group on CAS 144527-44-6 is a critical differentiator, allowing for orthogonal deprotection strategies in multi-step syntheses that are not possible with the free amine . Furthermore, the fixed (2S,4R) stereochemistry dictates the three-dimensional shape of downstream products, making the cis-isomer (2S,4S) unsuitable for applications requiring the specific trans-geometry found in bioactive molecules .

Quantitative Evidence of N-Boc-trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride Differentiation


Orthogonal Protecting Group Strategy Eliminates a Deprotection Step vs. Unprotected Analog

In the synthesis of conformationally constrained DTPA analogues, the Boc-protected derivative (represented by CAS 144527-44-6's core structure) enables a direct SN2 displacement of an activated 4-hydroxyl group [1]. An attempt to perform this reaction with the unprotected trans-4-hydroxy-L-proline methyl ester hydrochloride (CAS 40216-83-9) would be impossible without first protecting the free amine, adding at least one synthetic step, consuming additional reagents, and reducing overall yield .

Peptide Synthesis Protecting Group Strategy Process Chemistry

Facile Synthesis of Key Paxlovid Intermediate from This Specific Building Block

A patent (CN-114133350-A) describes the use of N-Boc-trans-4-hydroxy-L-proline methyl ester as the starting material for synthesizing a key intermediate of the anti-viral drug Paxlovid [1]. The synthesis leverages the pre-installed orthogonal protecting groups and defined stereochemistry of the building block. Using a different starting material, such as the unprotected analog (CAS 40216-83-9) or the cis-isomer (CAS 40126-30-5), would require a redesign of the synthetic route and protection/deprotection sequence, likely increasing the step count and cost.

Antiviral Synthesis Chiral Pool Process Development

Scalable DPP-4 Inhibitor Synthesis Enabled by Cost-Effective Starting Material

In a study on a new synthetic route to a DPP-4 inhibitor, researchers at Pfizer specifically selected Boc-trans-4-hydroxy-L-proline methyl ester (the core structure of CAS 144527-44-6) as the starting material, citing its low cost and ready availability [1]. The synthesis, demonstrated on a multigram scale, involved an SN2 reaction on the activated 4-hydroxyl group, with the nosylate leaving group providing a faster reaction time (95% conversion in 6 h) compared to other derivatives (e.g., 18 h for an alternative) [1].

DPP-4 Inhibitor Process Chemistry API Manufacturing

Crucial Monomer for a Polyamide Biomaterial with Defined Molecular Weight

The monomer trans-4-hydroxy-L-proline methyl ester, derived from trans-4-hydroxy-L-proline in two steps, was polymerized to a polyamide with molecular weights ranging from 1800 to 3600 [1]. This polyamide was specifically designed as a porogen filler in acrylic bone cement. The use of the trans-isomer (derived from a compound like CAS 144527-44-6) is critical, as its stereochemistry influences the polymer's properties; a polymer made from the cis-isomer would have different physical characteristics and potentially unsuitable biocompatibility .

Biomaterials Polymer Synthesis Bone Cement

Procurement-Led Application Scenarios for N-Boc-trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride


Streamlining Multi-Step Synthesis of Constrained Chelators and Macrocycles

When synthesizing complex, conformationally constrained molecules like DTPA analogues for MRI contrast agents [1] or proline-based macrocycles for HCV protease inhibitors [2], procurement of N-Boc-trans-4-hydroxy-L-proline methyl ester hydrochloride is essential. The evidence shows that its orthogonal protecting groups allow for a direct SN2 displacement at the 4-position, eliminating the need for an extra amine protection step [1]. This directly translates to shorter synthetic routes and reduced material costs.

Cost-Effective Scale-Up of Pharmaceutical Intermediates (DPP-4 Inhibitors, Antivirals)

For process chemists aiming to scale up the synthesis of DPP-4 inhibitors or antivirals like Paxlovid, this specific building block is the preferred choice. Its selection in a published Pfizer route was justified by its low cost and ready availability [3], and it is the designated starting material in a patent for a Paxlovid intermediate [4]. Procuring this compound is a decision that enables cost-effective, multigram-scale manufacturing with validated chemistry.

Synthesis of Stereochemically-Defined Polyamide Biomaterials

In the field of biomaterials research, this compound serves as the precursor to a specific polyamide used as a porogen filler in bone cement [5]. The quantitative evidence demonstrates that polymerization yields a product with a defined molecular weight range (1800-3600) [5]. For procurement, this means that sourcing the correct trans-isomer is non-negotiable for achieving the intended polymer properties and reproducible material performance, as the cis-isomer would yield a different, and likely unsuitable, material .

Quote Request

Request a Quote for H-Hyp-OMe hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.